Magnesiumlysinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

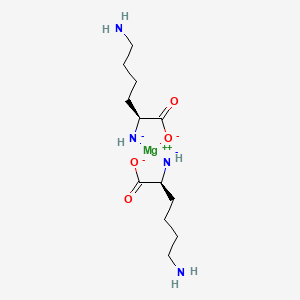

Magnesiumlysinate is a compound formed by chelating magnesium with lysine, an essential amino acid. This compound is known for its high bioavailability and is often used as a dietary supplement to address magnesium deficiencies. Magnesium is a crucial mineral involved in over 600 enzymatic reactions in the body, including muscle and nerve function, blood sugar control, and blood pressure regulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of magnesiumlysinate typically involves the reaction of magnesium oxide or magnesium hydroxide with lysine. The process can be summarized as follows:

Dissolution of Lysine: Lysine is dissolved in deionized water.

Addition of Magnesium Source: Magnesium oxide or magnesium hydroxide is added to the lysine solution.

Heating and Stirring: The mixture is heated to around 70-80°C and stirred for 2-3 hours to ensure complete reaction.

Concentration and Filtration: The reaction mixture is concentrated under vacuum and then filtered to remove any unreacted materials.

Drying: The final product is dried under vacuum at a low temperature to obtain pure this compound

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous reactors and automated systems to control temperature, pH, and reaction time. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesiumlysinate can undergo various chemical reactions, including:

Oxidation: Magnesium in the compound can be oxidized to form magnesium oxide.

Substitution: The lysine moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Complexation: This compound can form complexes with other molecules, enhancing its solubility and bioavailability

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Substitution Reagents: Halides or other nucleophiles can be used for substitution reactions.

Complexation Agents: Organic acids or other chelating agents can enhance the solubility and stability of this compound

Major Products Formed

Magnesium Oxide: Formed during oxidation reactions.

Substituted Lysine Derivatives: Formed during substitution reactions.

Magnesium Complexes: Formed during complexation reactions

Wissenschaftliche Forschungsanwendungen

Magnesiumlysinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium in synthesis.

Biology: Studied for its role in cellular metabolism and enzyme function.

Medicine: Used as a dietary supplement to treat magnesium deficiency, which is linked to conditions like hypertension, cardiovascular diseases, and migraines.

Industry: Used in the production of fortified foods and beverages, as well as in the formulation of pharmaceuticals .

Wirkmechanismus

Magnesiumlysinate exerts its effects primarily through the magnesium ion, which is a cofactor for numerous enzymes. The lysine component enhances the absorption and bioavailability of magnesium. Magnesium ions play a critical role in:

Enzyme Activation: Activating enzymes involved in energy production, DNA synthesis, and protein synthesis.

Ion Transport: Regulating the transport of ions across cell membranes, which is essential for nerve impulse transmission and muscle contraction.

Signal Transduction: Participating in signal transduction pathways that regulate cellular functions

Vergleich Mit ähnlichen Verbindungen

Magnesiumlysinate is compared with other magnesium compounds such as:

Magnesium Glycinate: Known for its high bioavailability and gentle effect on the stomach.

Magnesium Citrate: Commonly used for its laxative effect and high solubility.

Magnesium Oxide: Less bioavailable but often used due to its high magnesium content per dose.

Uniqueness

This compound stands out due to its combination of high bioavailability and minimal gastrointestinal side effects. The presence of lysine not only enhances magnesium absorption but also provides additional benefits related to lysine’s role in protein synthesis and immune function .

Similar Compounds

- Magnesium Glycinate

- Magnesium Citrate

- Magnesium Oxide

- Magnesium Chloride

- Magnesium Sulfate

Eigenschaften

Molekularformel |

C12H24MgN4O4-2 |

|---|---|

Molekulargewicht |

312.65 g/mol |

IUPAC-Name |

magnesium;(2S)-6-amino-2-azanidylhexanoate |

InChI |

InChI=1S/2C6H13N2O2.Mg/c2*7-4-2-1-3-5(8)6(9)10;/h2*5,8H,1-4,7H2,(H,9,10);/q2*-1;+2/p-2/t2*5-;/m00./s1 |

InChI-Schlüssel |

FXNUQBZFFXZOCG-MDTVQASCSA-L |

Isomerische SMILES |

C(CCN)C[C@@H](C(=O)[O-])[NH-].C(CCN)C[C@@H](C(=O)[O-])[NH-].[Mg+2] |

Kanonische SMILES |

C(CCN)CC(C(=O)[O-])[NH-].C(CCN)CC(C(=O)[O-])[NH-].[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)

![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)

![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)

![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)

![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)

![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)

![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)